(R)-2-(Pyrrolidin-1-yl)propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-pyrrolidin-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(6-9)8-4-2-3-5-8/h7,9H,2-6H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIINYTXPBGXEEH-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169308-05-8 | |
| Record name | (2R)-2-(pyrrolidin-1-yl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Stereoselective Synthesis Strategies for R 2 Pyrrolidin 1 Yl Propan 1 Ol
Asymmetric Synthetic Routes
Asymmetric synthesis provides a direct pathway to enantiomerically enriched products from prochiral starting materials. Several catalytic approaches have been developed for the synthesis of chiral amino alcohols like (R)-2-(Pyrrolidin-1-yl)propan-1-ol.
Chemoenzymatic Approaches for Enantiopure Alcohol Production
Chemoenzymatic methods combine the selectivity of enzymes with the efficiency of chemical reactions to produce enantiopure compounds. nih.govsemanticscholar.org Lipases are commonly employed for the kinetic resolution of racemic alcohols. For instance, the kinetic resolution of racemic 1-(2,6-dimethylphenoxy)propan-2-yl acetate (B1210297) using lipase (B570770) from Pseudomonas fluorescens or Thermomyces lanuginosus can yield the corresponding (R)-alcohol and (S)-acetate with high enantiomeric excess (>99% ee). mdpi.com Similarly, the resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol has been achieved with Candida rugosa lipase, demonstrating the utility of enzymes in preparing enantiomerically pure building blocks for more complex molecules. mdpi.com
A one-pot sequential chemoenzymatic method has been developed for converting amides into enantiomerically enriched alcohols, which involves a nickel-catalyzed Suzuki-Miyaura coupling followed by an asymmetric biocatalytic reduction. nih.gov Another notable chemoenzymatic process involves the enzyme-catalyzed decarboxylation of bio-based phenolic acids followed by a base-catalyzed acylation. nih.gov Dynamic kinetic resolution (DKR) is a powerful extension of this strategy, where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. A DKR of 2-(quinolin-8-yl)benzylalcohols has been achieved using a combination of CalB lipase and ruthenium catalysts. nih.gov In the context of producing profenols, a bioreduction route using an engineered xylose reductase from Candida tenuis has been established as a competitive alternative to hydrolase-catalyzed kinetic resolutions. nih.govresearchgate.net
| Precursor/Substrate | Enzyme/Catalyst | Product | Enantiomeric Excess (ee) | Reference |
| Racemic 1-(2,6-dimethylphenoxy)propan-2-yl acetate | Pseudomonas fluorescens lipase | (R)-1-(2,6-dimethylphenoxy)propan-2-ol | >99% | mdpi.com |
| Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | Candida rugosa lipase | (R)-1-(isopropylamino)-3-phenoxy-2-propan-2-yl acetate | 96.2% | mdpi.com |
| 2-(Quinolin-8-yl)benzylalcohols | CalB lipase and Ruthenium catalyst | (R)-2-(Quinolin-8-yl)benzyl acetates | High | nih.gov |
| Racemic 2-phenylpropanal | Candida tenuis xylose reductase D51A mutant | (S)-2-phenylpropanol | 93.1% | nih.govresearchgate.net |
Catalytic Asymmetric Reactions for Chiral Amino Alcohol Synthesis, including Asymmetric Hydrogenation and Asymmetric Ring Opening
Catalytic asymmetric reactions are highly efficient for synthesizing chiral molecules. Asymmetric hydrogenation of ketones and imines is a prominent method for producing chiral alcohols and amines, respectively. nih.gov Transition-metal catalysts, particularly those based on rhodium and ruthenium, are widely used for this purpose. For instance, rhodium complexes with chiral phosphine (B1218219) ligands have been successfully employed in the asymmetric hydrogenation of dehydromorpholines to yield 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). nih.gov Similarly, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines provides a direct route to chiral 1,2-amino alcohols in high yields and enantioselectivities. acs.org
Asymmetric ring-opening of epoxides and aziridines with various nucleophiles is another powerful strategy for synthesizing chiral amino alcohols. westlake.edu.cn Chromium-catalyzed asymmetric cross-coupling of aldehydes and imines has emerged as a novel method for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn This approach utilizes a radical polar crossover strategy to achieve high chemo- and stereoselectivity. westlake.edu.cn Furthermore, copper-catalyzed hydroamination of unprotected allylic alcohols offers an efficient one-step method for the enantioselective synthesis of γ-amino alcohols. nih.gov
| Reaction Type | Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | SKP–Rh complex | 2-substituted dehydromorpholines | 2-substituted chiral morpholines | up to 99% | nih.gov |
| Asymmetric Transfer Hydrogenation | Ruthenium catalyst | Unprotected α-ketoamines | Chiral 1,2-amino alcohols | >99% | acs.org |
| Asymmetric Cross-Coupling | Chromium catalyst | Aldehydes and imines | Chiral β-amino alcohols | up to 99% | westlake.edu.cn |
| Asymmetric Hydroamination | Copper catalyst | Unprotected allylic alcohols | Chiral γ-amino alcohols | Excellent | nih.gov |
Organocatalytic Methodologies for Stereocontrol
Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of asymmetric synthesis. Proline and its derivatives are particularly effective organocatalysts for a wide range of transformations. wikipedia.orgresearchgate.netacs.org Proline's bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows it to act as both a Lewis base and a Brønsted acid. researchgate.net It catalyzes reactions through the formation of chiral enamine or iminium ion intermediates. wikipedia.orgnih.gov
Proline-catalyzed asymmetric aldol (B89426) and Mannich reactions are powerful tools for constructing chiral β-hydroxy ketones and β-amino ketones, respectively, which can be readily reduced to the corresponding chiral amino alcohols. researchgate.netacs.org For example, the direct asymmetric three-component Mannich reaction of aldehydes, ketones, and amines catalyzed by L-proline affords β-amino ketones with high enantioselectivity. wikipedia.org Similarly, proline can catalyze the cross-Mannich reaction of fluorinated aldimines with aliphatic aldehydes to produce fluorinated γ-amino alcohols with high diastereo- and enantioselectivity. acs.org The stereochemical outcome of these reactions is often rationalized by the Zimmerman-Traxler model, which invokes a six-membered chair-like transition state. wikipedia.org
Diastereoselective Synthesis Utilizing Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a diastereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.
Development and Application of Pyrrolidine-Based Chiral Auxiliaries in C-C Bond Formation
Pyrrolidine (B122466) derivatives are among the most successful and widely used chiral auxiliaries in asymmetric synthesis. mdpi.comacs.org Their rigid five-membered ring structure provides a well-defined chiral environment, enabling high levels of stereocontrol in various C-C bond-forming reactions. The synthesis of these auxiliaries often starts from readily available chiral pool materials like (S)-proline. mdpi.commdpi.com
A notable example is the use of (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol, which can be N-propionylated and used as a chiral auxiliary in stereoselective aldol reactions. rsc.org The development of C2-symmetric 2,5-disubstituted pyrrolidines has further expanded the scope of pyrrolidine-based chiral auxiliaries. acs.org These auxiliaries have been successfully applied in asymmetric alkylations of carboxamides. acs.org The stereochemical outcome of these reactions is often influenced by the formation of a rigid chelated intermediate involving the auxiliary, a metal cation, and the substrate.
Investigation of Diastereoselectivity in Aldol and Alkylation Reactions
The diastereoselectivity of aldol and alkylation reactions employing pyrrolidine-based chiral auxiliaries is highly dependent on the reaction conditions, including the choice of Lewis acid, solvent, and temperature. rsc.org For instance, in the aldol reaction of an N-propionylated (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol auxiliary with benzaldehyde (B42025), the use of different Lewis acids can lead to opposite diastereoselectivities. rsc.org Specifically, SnCl2 was found to favor the syn-diastereomer, while Cp2ZrCl2 promoted the formation of the anti-diastereomer. rsc.org
The mechanism of these reactions typically involves the formation of a chiral enolate, which then reacts with an electrophile. The facial selectivity of this reaction is dictated by the steric and electronic properties of the chiral auxiliary. In pyrrolidine-catalyzed direct aldol reactions in water, the reaction proceeds through a reactive enamine intermediate. The study of these reactions has revealed that the stereochemistry can be effectively controlled, leading to the formation of β-hydroxy carbonyl compounds with high diastereoselectivity.
| Chiral Auxiliary/Catalyst | Reaction Type | Substrates | Key Findings | Reference |
| N-propionylated (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol | Aldol Reaction | Benzaldehyde | SnCl2 favors syn-diastereomer; Cp2ZrCl2 favors anti-diastereomer | rsc.org |
| Pyrrolidine | Aldol Reaction | Methyl ketones and 4-nitrobenzaldehyde | Regioselective and diastereoselective synthesis of β-hydroxyketones in water | |
| Proline | Aldol Reaction | Cyclohexanone and 4-nitrobenzaldehyde | High diastereoselectivity after a single crystallization | |
| Pyrrolidine derivatives | Michael Addition | Aldehydes and nitroalkenes | Formation of C-C bonds with high stereocontrol via enamine intermediates | nih.gov |
Auxiliary Cleavage and Recovery Methodologies
The removal of the chiral auxiliary is a critical step in the synthetic sequence, as it must be efficient and not compromise the stereochemical integrity of the newly formed chiral center. Following the formation of the desired stereocenter, the chiral auxiliary must be cleaved to yield the target molecule, this compound. The ideal cleavage method is high-yielding, does not cause racemization of the product, and allows for the recovery and reuse of the valuable chiral auxiliary, a principle of green chemistry. rsc.org
One of the most common families of chiral auxiliaries used in asymmetric alkylation reactions to generate structures like the propan-1-ol moiety are the Evans-type oxazolidinones. nih.gov The cleavage of the N-acyl bond in these auxiliaries is a well-established process. A standard and effective method involves hydrolysis with lithium hydroxide (B78521) (LiOH) in the presence of hydrogen peroxide (H₂O₂). researchgate.netwilliams.edufigshare.com The hydroperoxide anion (HOO⁻) acts as a soft nucleophile, selectively attacking the exocyclic carbonyl group of the acylated auxiliary. This selective attack is crucial as attack at the endocyclic carbonyl would lead to the destruction of the auxiliary ring. williams.edu
The initial product of this cleavage is a peracid, which is then typically reduced in situ. A common reducing agent for this purpose is sodium sulfite (B76179) (Na₂SO₃). williams.edu This two-step, one-pot procedure effectively liberates the chiral carboxylic acid precursor to the final alcohol product while leaving the chiral auxiliary intact for recovery.
Rational Design and Optimization of Synthetic Pathways
The successful synthesis of this compound with high enantiopurity and in good yield is not solely dependent on the choice of chiral auxiliary but also on the careful optimization of the entire synthetic route. This includes a thorough understanding of how various reaction parameters influence the stereochemical outcome and the underlying mechanisms that govern it.
Influence of Reaction Parameters on Enantioselectivity and Yield
Lewis Acid: In asymmetric alkylation reactions using chiral auxiliaries like Evans oxazolidinones, the formation of a rigid, chelated enolate is crucial for high stereoselectivity. This is often achieved through the use of a Lewis acid. The nature of the Lewis acid can significantly impact the diastereoselectivity of the alkylation step, which in turn determines the enantiomeric purity of the final product after auxiliary cleavage. For instance, in related systems, the use of different titanium-based Lewis acids has been shown to influence the stereochemical outcome of aldol reactions. nih.gov
Solvent: The solvent can play a multiple role in the reaction, influencing the solubility of reagents, the aggregation state of organometallic species, and the stability of transition states. In asymmetric conjugate addition reactions, for example, changing the solvent from toluene (B28343) to ethers like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) has been shown to dramatically improve enantioselectivity. researchgate.net
Temperature: The reaction temperature is a critical parameter that can affect both the reaction rate and the enantioselectivity. Lowering the temperature often leads to higher enantiomeric excess (ee) by increasing the energy difference between the diastereomeric transition states leading to the major and minor products. However, this can also lead to a significant decrease in the reaction rate. Therefore, a balance must be struck to achieve both high selectivity and a practical reaction time.
The following interactive table illustrates hypothetical data on how these parameters could influence the synthesis of a precursor to this compound via an asymmetric alkylation reaction.
| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | TiCl₄ | CH₂Cl₂ | -78 | 85 | 95:5 |
| 2 | Sn(OTf)₂ | CH₂Cl₂ | -78 | 78 | 90:10 |
| 3 | TiCl₄ | THF | -78 | 82 | 92:8 |
| 4 | TiCl₄ | CH₂Cl₂ | -40 | 90 | 88:12 |
| 5 | MgBr₂·OEt₂ | Toluene | -78 | 75 | 85:15 |
This table is a hypothetical representation to illustrate the potential effects of reaction parameters and is not based on actual experimental data for the synthesis of this compound.
Mechanistic Studies on Stereochemical Control in the Formation of the Propan-1-ol Moiety
A deep understanding of the reaction mechanism is paramount for the rational design of highly stereoselective syntheses. In the context of forming the propan-1-ol moiety of this compound using a chiral auxiliary approach, the key stereochemistry-determining step is the asymmetric alkylation of an enolate.
For Evans-type oxazolidinone auxiliaries, deprotonation with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), leads to the formation of a Z-enolate. williams.edu This enolate is believed to form a rigid, chelated structure with the metal cation (e.g., Li⁺ or Na⁺). The bulky substituent on the chiral auxiliary (often a benzyl (B1604629) or isopropyl group) effectively shields one face of the enolate.
Consequently, the incoming electrophile (in this case, an ethylating agent) can only approach from the less sterically hindered face. This facial bias is the origin of the high diastereoselectivity observed in the alkylation reaction. The resulting diastereomer, upon cleavage of the auxiliary and reduction of the carboxylic acid, yields the desired (R)-enantiomer of the alcohol.
Computational studies, such as those using Density Functional Theory (DFT), have been employed to model the transition states of such reactions. These studies help to rationalize the observed stereochemical outcomes by calculating the relative energies of the different possible transition state structures. For similar systems, these calculations have confirmed that the transition state leading to the experimentally observed major diastereomer is indeed the lowest in energy.
The stereochemical control in the formation of the propan-1-ol moiety is therefore a direct consequence of the steric environment created by the chiral auxiliary, which dictates the trajectory of the electrophilic attack on the planar enolate intermediate.
Application of R 2 Pyrrolidin 1 Yl Propan 1 Ol in Asymmetric Catalysis
Design and Evaluation as Chiral Ligands
The design of chiral ligands is a fundamental aspect of asymmetric catalysis, where the ligand's structure is paramount in dictating the stereochemical outcome of a reaction. Chiral 1,2-amino alcohols containing a pyrrolidine (B122466) scaffold are a well-established class of ligands due to their straightforward synthesis, conformational rigidity, and effective stereocontrol.
Metal-Catalyzed Asymmetric Transformations (e.g., Rhodium(II)-catalyzed N-H Insertion Reactions)
Rhodium(II) complexes are powerful catalysts for a variety of transformations, including N-H insertion reactions, which are crucial for the formation of C-N bonds. The ligands employed play a critical role in controlling the enantioselectivity of these processes. While there is extensive literature on rhodium-catalyzed N-H insertions, specific studies employing (R)-2-(Pyrrolidin-1-yl)propan-1-ol as the controlling chiral ligand are not readily found. Research in this area often focuses on other types of ligands. For instance, the development of rhodium pyridyl carbenes derived from pyridotriazoles has been shown to be an efficient method for N-H insertion reactions to produce 2-picolylamine derivatives. rsc.org These reactions typically proceed via an ylide mechanism. rsc.org
In a broader context, pyrrolidine-substituted ferrocene-derived ligands have been successfully used in highly enantioselective Rhodium-catalyzed hydrogenation of olefins, demonstrating the potential of the pyrrolidine motif in rhodium catalysis. However, this does not directly translate to N-H insertion reactions with this compound.
Ligand Architecture and Its Impact on Enantioselectivity and Reaction Efficiency
The architecture of a chiral ligand is a decisive factor for both the enantioselectivity and the efficiency of a catalytic reaction. For pyrrolidine-based ligands, key structural features include the stereochemistry of the chiral centers, the nature and size of substituents on the pyrrolidine ring, and the coordinating atoms. These elements influence the formation of a specific chiral environment around the metal center, which in turn directs the approach of the substrates.
Studies on related structures, such as imidazolidin-4-one (B167674) derivatives, have shown that the steric bulk of substituents can significantly influence enantioselectivity by effectively blocking one face of the reacting molecule. For prolinamide-based organocatalysts, an optimal distance between the secondary amine and a hydrogen-bond-donating group is crucial for achieving high stereoselectivity. While these principles are broadly applicable, specific experimental data detailing how the architecture of this compound affects enantioselectivity and efficiency in specific reactions is not available in the reviewed literature.
Coordination Chemistry of this compound Metal Complexes
The coordination of a chiral ligand to a metal ion is the first step in the formation of an active asymmetric catalyst. The resulting complex's geometry and electronic properties are critical for its catalytic performance. The study of coordination chemistry often involves techniques like X-ray crystallography and various spectroscopic methods to elucidate the structure of the metal-ligand complex.
There is a lack of specific studies on the coordination chemistry of metal complexes formed with this compound. Research on the coordination of similar bidentate N,O-ligands, such as those derived from (2E,2′E)-N,N′-(2-Hydroxypropane-1,3-diyl)bis[(2-hydroxyimino)propanamide], has been conducted with Ni(II) and Cu(II) ions, revealing the formation of pseudo-macrocyclic structures. The presence of a hydroxyl group can influence the ligand's protonation behavior and packing in the solid state through hydrogen bonding. However, without experimental data, the specific coordination modes of this compound with various metal centers remain speculative.
Utilization as Chiral Organocatalysts
Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. Pyrrolidine-based structures, with proline as the archetypal example, are among the most successful classes of organocatalysts.
Direct Organocatalytic Applications of Pyrrolidine-Based Structures
Chiral pyrrolidines are widely used as organocatalysts, typically activating substrates through the formation of enamine or iminium ion intermediates. They are effective in a vast array of reactions, including aldol (B89426) reactions, Michael additions, and Mannich reactions. For example, novel pyrrolidine-carbamates have been synthesized and used as efficient organocatalysts for the asymmetric Michael addition of ketones to nitroolefins, achieving excellent yields and stereoselectivities without the need for additives. Similarly, pyrrolidine-based chiral porous polymers have been developed for heterogeneous organocatalysis in water.
Despite the widespread success of the pyrrolidine scaffold, direct organocatalytic applications specifically reported for this compound are not found in the literature. The presence of a tertiary amine in this specific molecule, as opposed to the secondary amine found in proline and its derivatives, would necessitate a different mode of activation, as it cannot form an enamine in the same manner.
Synergistic Effects in Bifunctional Catalytic Systems Incorporating Pyrrolidine Moieties
Bifunctional catalysts, which possess two or more distinct catalytic sites that act in concert, can exhibit enhanced activity and selectivity. In the context of pyrrolidine-based catalysts, this often involves combining the nucleophilic/electrophilic activating ability of the pyrrolidine nitrogen with another functional group, such as a hydrogen-bond donor (e.g., thiourea (B124793), sulfonamide, or alcohol). This synergistic action allows for the simultaneous activation of both the nucleophile and the electrophile.
For instance, pyrrolidine-based thiourea organocatalysts effectively catalyze the Michael addition of ketones to nitroalkenes by having the amine activate the ketone via enamine formation while the thiourea moiety activates the nitroalkene through hydrogen bonding. While the hydroxyl group in this compound could potentially act as a hydrogen-bond donor in a bifunctional system, specific research demonstrating such a synergistic effect for this particular compound has not been identified.
Role as a Chiral Scaffold for the Synthesis of Complex Organic Molecules
This compound and its derivatives have emerged as valuable chiral scaffolds in asymmetric synthesis. Their inherent stereochemistry, derived from the readily available chiral pool, provides a powerful tool for controlling the three-dimensional arrangement of atoms in newly formed molecules. This control is fundamental to the synthesis of complex, biologically active compounds and novel materials. The pyrrolidine framework acts as a foundational structure upon which intricate molecular architectures can be built with high levels of stereoselectivity.
Stereoselective Construction of Chiral Heterocyclic Systems
The rigid, chiral structure of this compound derivatives is instrumental in directing the stereochemical outcome of reactions that form new heterocyclic rings. These scaffolds are frequently employed in cycloaddition reactions, where their stereocenters influence the facial selectivity of the approaching reactants, leading to the formation of specific diastereomers.
A prominent application is in the [3+2] cycloaddition reactions between azomethine ylides and various dipolarophiles. chemistryviews.org For instance, chiral N-tert-butanesulfinylazadienes, which can be derived from chiral amino alcohols, react with azomethine ylides generated in situ. This method allows for the creation of densely substituted pyrrolidines with up to four new stereogenic centers, often with excellent regio- and diastereoselectivity. chemistryviews.org The reaction is catalyzed by silver salts, such as silver carbonate, and proceeds efficiently at room temperature. chemistryviews.org The sulfinyl group, a key component derived from the chiral auxiliary, directs the cycloaddition to produce the desired stereoisomer of the new pyrrolidine ring. researchgate.net
Another strategy involves the intramolecular cyclization of precursors containing the chiral pyrrolidine moiety. For example, N-protected aminoalkenes with a chiral α-methylbenzyl group on the nitrogen can undergo radical addition followed by a diastereoselective ring closure to yield chiral, non-racemic pyrrolidines and piperidines. researchgate.net Similarly, a tandem hydrozirconation-cyclization sequence on chiral N-allyl oxazolidines provides a diastereoselective pathway to substituted pyrrolidines. nih.gov These methods highlight how the stereochemistry of the initial scaffold is effectively transferred to the newly formed heterocyclic product.
The synthesis of chiral fulleropyrrolidines represents a more specialized application. Asymmetric [3+2] cycloaddition of chiral ferrocenyl substituted azomethine ylides to C60 fullerene results in the formation of fulleropyrrolidines with high diastereoselectivity, demonstrating the utility of these scaffolds in creating complex, chiral materials. researchgate.net
Table 1: Stereoselective Synthesis of Densely Substituted Pyrrolidines via [3+2] Cycloaddition chemistryviews.org
| Entry | N-tert-Butanesulfinyl Imine | Imino Ester | Catalyst | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Phenyl derivative | Glycine methyl ester derivative | Ag2CO3 | 75 | >95:5 |
| 2 | 2-Naphthyl derivative | Glycine methyl ester derivative | Ag2CO3 | 82 | >95:5 |
| 3 | 2-Thienyl derivative | Alanine methyl ester derivative | Ag2CO3 | 68 | 90:10 |
| 4 | Furyl derivative | Phenylglycine methyl ester derivative | Ag2CO3 | 71 | 85:15 |
Precursor to Other Chiral Intermediates with Defined Stereochemistry
Beyond its role in constructing heterocyclic rings directly, this compound serves as a crucial precursor for synthesizing other valuable chiral building blocks. The initial stereocenter of the compound provides the foundation for creating new chiral molecules with predictable stereochemistry. These intermediates are then used in the synthesis of a wide array of complex targets, including pharmaceuticals and natural products. mdpi.com
The pyrrolidine structure is a core feature in numerous drugs, and stereoselective syntheses often begin with a chiral pyrrolidine derivative like (S)-prolinol, the enantiomer of the corresponding derivative from (R)-2-(aminomethyl)pyrrolidine. nih.gov For example, (S)-prolinol is a key starting material for the erectile dysfunction drug Avanafil. nih.gov The synthesis involves the condensation of the chiral alcohol with a carboxylic acid to form the final active molecule, demonstrating how the stereocenter from the initial pyrrolidine precursor is incorporated into the drug's structure. nih.gov Similarly, derivatives of proline are used in the multi-step syntheses of hepatitis C inhibitors like Elbasvir and Daclatasvir. mdpi.comnih.gov
The transformation of the parent amino alcohol into a chiral auxiliary for other reaction types is another important application. For instance, N-acylated pyrrolidine derivatives can act as chiral auxiliaries in stereoselective aldol reactions. rsc.org The N-propionylated version of a related compound, (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol, has been shown to control the stereochemical course of aldol reactions with benzaldehyde (B42025). rsc.org The stereoselectivity can be tuned by the choice of solvent and Lewis acid, leading to either syn- or anti-aldol products with high diastereoselectivity. rsc.org After the reaction, the chiral auxiliary can be cleaved to reveal the desired chiral 3-hydroxy-2-methyl-3-phenylpropionic acid. rsc.org
This versatility makes this compound and related structures powerful tools in asymmetric synthesis, acting as a "chiral aldehyde" equivalent or a foundational building block that enables the synthesis of a diverse range of enantiomerically pure compounds. nih.gov
Table 2: Application of Pyrrolidine Derivatives as Chiral Precursors
| Precursor | Target Molecule/Intermediate | Key Transformation | Application | Reference |
| (S)-Prolinol | Avanafil | Condensation with carboxylic acid | Pharmaceutical Synthesis | nih.gov |
| N-Protected Proline | Daclatasvir | Alkylation and amidation | Pharmaceutical Synthesis | mdpi.com |
| (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | Elbasvir Precursor | Oxidation and condensation | Pharmaceutical Synthesis | nih.gov |
| N-Propionyl-(S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol | syn/anti-3-hydroxy-2-methyl-3-phenylpropionic acid | Asymmetric aldol reaction | Chiral Auxiliary | rsc.org |
Stereochemical Analysis and Mechanistic Investigations of R 2 Pyrrolidin 1 Yl Propan 1 Ol Systems
Methods for Absolute Configuration Determination
The precise three-dimensional arrangement of atoms in (R)-2-(Pyrrolidin-1-yl)propan-1-ol is confirmed through a combination of chromatographic, polarimetric, spectroscopic, and crystallographic methods.
Chiral Chromatography (HPLC) for Enantiomeric Purity Assessment
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for separating enantiomers and assessing the enantiomeric purity of compounds like this compound. researchgate.netscience.gov The choice of CSP is critical, with polysaccharide-based columns such as Chiralpak® and Lux® being commonly employed. researchgate.netscience.gov These columns, often composed of derivatized cellulose (B213188) or amylose, provide a chiral environment that allows for differential interaction with the R and S enantiomers, leading to their separation. science.gov
The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation. nih.govnih.gov Additives like diethylamine (B46881) (DEA) or trifluoroacetic acid (TFA) can be included to improve peak shape and resolution. nih.govimpactfactor.org The enantiomeric purity is then quantified by comparing the peak areas of the two enantiomers. nih.gov For proline derivatives, which may lack a strong chromophore for UV detection, derivatization with a fluorescent tag can be employed to enhance detection sensitivity. researchgate.netimpactfactor.org
Table 1: HPLC Conditions for Chiral Separation of Proline Derivatives
| Parameter | Condition | Reference |
|---|---|---|
| Column | Chiralpak AD-H | researchgate.netnih.gov |
| Mobile Phase | n-hexane:isopropanol (93:7, v/v) with 0.5% DEA | nih.gov |
| Flow Rate | 0.8 mL/min | nih.gov |
| Detection | UV at 343 nm | nih.gov |
| Temperature | 20 °C | nih.gov |
Optical Rotation Measurements for Enantiomeric Excess Determination
Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. maricopa.edu The magnitude and direction of this rotation are measured using a polarimeter. masterorganicchemistry.com For a given enantiomer, the specific rotation is a characteristic constant determined under standard conditions of concentration, path length, temperature, and wavelength (typically the sodium D-line). masterorganicchemistry.comlibretexts.org
The enantiomeric excess (ee) of a sample containing a mixture of enantiomers can be calculated by comparing the observed specific rotation of the mixture to the specific rotation of the pure enantiomer. youtube.comchemistrysteps.com A racemic mixture, containing equal amounts of both enantiomers, is optically inactive as the rotations of the individual enantiomers cancel each other out. maricopa.edu It is important to note that there is no direct correlation between the (R) or (S) designation of an enantiomer and the sign (+ or -) of its optical rotation. masterorganicchemistry.comlibretexts.org
X-ray Crystallography of Chiral Derivatives or Complexes
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. researchgate.netnih.gov This technique requires the formation of a single crystal of the compound or a suitable derivative. researchgate.net The diffraction pattern of X-rays passing through the crystal provides detailed information about the arrangement of atoms in the crystal lattice. researchgate.net
For light-atom molecules like this compound, determining the absolute configuration can be challenging due to weak anomalous scattering effects. researchgate.netmit.edu However, advancements in instrumentation and computational methods have made it possible to determine the absolute configuration even with only oxygen atoms present. mit.edu Alternatively, derivatization with a heavier atom or co-crystallization with a chiral molecule of known configuration can enhance the anomalous scattering signal and facilitate the assignment of the absolute configuration. researchgate.netresearchgate.net The crystal structure of proline-containing complexes has been studied, revealing details about the conformation of the pyrrolidine (B122466) ring, which can adopt envelope or twisted forms. researchgate.netnih.gov
Computational Chemistry for Mechanistic Elucidation
Computational chemistry provides a powerful lens through which to investigate the intricate details of reaction mechanisms involving this compound.
Elucidating Reaction Pathways and Transition States
Quantum chemical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to model reaction pathways and identify transition state structures. rsc.orgresearchgate.netscispace.com These calculations provide insights into the energetics of a reaction, including activation barriers and the relative stabilities of intermediates. rsc.orgscispace.com
For instance, computational studies on reactions involving pyrrolidine derivatives have been used to elucidate the mechanisms of Michael additions, Nef-type rearrangements, and cyclization reactions. rsc.orgresearchgate.netscispace.com By mapping the potential energy surface of a reaction, researchers can understand the step-by-step process of bond breaking and formation, the role of catalysts, and the factors that control stereoselectivity. This theoretical understanding complements experimental observations and aids in the design of more efficient and selective chemical transformations.
Table 2: Calculated Energy Barriers for a Pyrrolidinedione Synthesis
| Reaction Stage | Energy Barrier (kJ mol⁻¹) | Reference |
|---|---|---|
| Michael Addition (deprotonated nitromethane) | 21.7 | rsc.orgscispace.com |
| Tautomerization of Nitrosohydroxymethyl Group | 178.4 | rsc.orgscispace.com |
| Cyclization | 11.9 | rsc.orgscispace.com |
Predicting Enantioselectivity and Diastereoselectivity in Reactions Involving Chiral Amino Alcohols
The ability to predict the stereochemical outcome of a reaction catalyzed or influenced by a chiral amino alcohol like this compound hinges on a thorough analysis of the reaction mechanism and the non-covalent interactions in the transition state. The inherent chirality of the amino alcohol creates a chiral environment that energetically favors one stereoisomeric pathway over others. This energetic difference, often subtle, is the origin of enantioselectivity and diastereoselectivity.
Key to predicting the stereochemical outcome is the formation of rigid, chelated transition state models. In reactions involving metal ions, the amino and hydroxyl groups of the chiral amino alcohol can coordinate to the metal center, forming a bicyclic structure that effectively shields one face of the reactive species. The substituents on the chiral amino alcohol, in this case, the methyl group at the stereocenter and the pyrrolidine ring, project into specific regions of space, sterically hindering the approach of reactants from certain trajectories.
Research Findings in Aldol (B89426) Reactions:
A study on the N-propionylated derivative of the enantiomer, (S)-2-(pyrrolidin-2-yl)propan-2-ol, in aldol reactions provides significant insights into predicting diastereoselectivity. When this chiral auxiliary is used to control the reaction between its propionate (B1217596) enolate and benzaldehyde (B42025), the diastereomeric ratio of the resulting aldol adducts can be manipulated by the choice of Lewis acid. This demonstrates that the stereochemical outcome is not solely dependent on the chiral auxiliary but is a result of the interplay between the auxiliary, the substrates, and the reaction conditions.
The formation of either syn or anti diastereomers can be rationalized by considering the geometry of the chelated enolate and the approach of the aldehyde. Different Lewis acids can alter the coordination sphere of the metal center, thereby influencing the conformation of the enolate and the steric environment around it.
For instance, the use of certain titanium-based Lewis acids was found to favor the formation of the syn-aldol product, while others promoted the formation of the anti-product. This switch in diastereoselectivity underscores the complexity of accurately predicting the stereochemical course of a reaction. Computational models, such as those based on density functional theory (DFT), can be invaluable in these cases to calculate the relative energies of the different transition states and thus predict the major diastereomer.
Data on Diastereoselectivity in Aldol Reactions:
The following table summarizes the influence of different Lewis acids on the diastereoselectivity of an aldol reaction controlled by an N-acylated pyrrolidine-based chiral auxiliary. The diastereomeric ratio (d.r.) reflects the preference for the syn or anti product.
| Entry | Lewis Acid Additive | Diastereomeric Ratio (syn:anti) | Predominant Isomer |
| 1 | SnCl₂ | High syn selectivity | syn |
| 2 | Cp₂ZrCl₂ | High anti selectivity | anti |
| 3 | (i-PrO)₃TiCl | syn-selective | syn |
| 4 | Cp₂TiCl₂ | anti-selective | anti |
This data is based on findings for a related N-propionylated (S)-2-(pyrrolidin-2-yl)propan-2-ol auxiliary and is presented to illustrate the principles of diastereoselective control.
The data clearly indicates that by judicious selection of the Lewis acid, one can steer the reaction towards the desired diastereomer. This predictability is crucial for the application of this compound and its derivatives in target-oriented synthesis. The removal of the chiral auxiliary after the reaction furnishes the enantiomerically enriched product, having successfully transferred its stereochemical information.
Structure Property Activity Relationships of R 2 Pyrrolidin 1 Yl Propan 1 Ol and Its Analogs
Influence of Stereochemistry on Asymmetric Induction in Catalytic Systems
The absolute configuration of a chiral ligand is paramount in asymmetric catalysis, as it dictates the geometry of the transient catalytic species and, consequently, the stereochemical pathway of the reaction. The (R)-stereochemistry at the C2 position of the propanol (B110389) backbone in (R)-2-(Pyrrolidin-1-yl)propan-1-ol is fundamental to its ability to induce asymmetry. When this molecule acts as a chiral ligand, it coordinates to a metal center (e.g., Zinc, Titanium, Ruthenium), forming a chiral complex. mdpi.comwikipedia.org This complex creates a three-dimensional asymmetric environment around the reactive center, forcing the substrate to approach from a specific face, which leads to the preferential formation of one enantiomer of the product.
A classic example demonstrating this principle is the enantioselective addition of organozinc reagents, such as diethylzinc (B1219324), to aldehydes. daneshyari.comacs.org In this reaction, the chiral amino alcohol ligand and the diethylzinc form a chiral zinc-alkoxide complex. The aldehyde substrate then coordinates to this chiral complex in a way that minimizes steric repulsion between the aldehyde's substituents and the ligand's chiral framework. The alkyl group from the organozinc reagent is then transferred to a specific face of the aldehyde, resulting in a chiral secondary alcohol with a predictable absolute configuration. daneshyari.com The stereochemical outcome is directly controlled by the chirality of the amino alcohol used. daneshyari.com For instance, using different chiral amino alcohols as ligands in the addition of diethylzinc to benzaldehyde (B42025) yields products with varying degrees of enantioselectivity, highlighting the direct link between the ligand's structure and its stereo-inducing power.
The oxazaborolidine-catalyzed asymmetric borane (B79455) reduction of prochiral ketones, known as the CBS reduction, is another area where chiral amino alcohols are extensively used. mdpi.com In this system, the amino alcohol reacts with borane in situ to form a chiral oxazaborolidine catalyst. mdpi.comacs.org This catalyst coordinates to the ketone, directing the hydride delivery from the borane reductant to one of the two prochiral faces of the carbonyl group, thus producing a chiral alcohol with high enantiomeric excess (ee). mdpi.comrsc.org The stereochemistry of the resulting alcohol is dependent on the stereochemistry of the chiral amino alcohol used to generate the catalyst.
Table 1: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by various Chiral Amino Alcohols
| Ligand/Catalyst | Aldehyde | Product | Enantiomeric Excess (ee) (%) |
| (R)-1-{2-[1-(pyrrolidin-1-yl)ethyl]phenyl}cyclohexan-1-ol/Et₂Zn | Benzaldehyde | (S)-1-Phenyl-1-propanol | 94 |
| Fructose-derived β-amino alcohol 25 / Ti(OiPr)₄/Et₂Zn | Benzaldehyde | (S)-1-Phenyl-1-propanol | 96 |
| Fructose-derived β-amino alcohol 31 / Ti(OiPr)₄/Et₂Zn | Benzaldehyde | (R)-1-Phenyl-1-propanol | 85 |
| L-methionine-derived amino alcohol / BH₃-THF | Acetophenone | (R)-1-Phenylethanol | 98 |
| Chiral Lactam Alcohol 2 / BH₃-THF | Acetophenone | (R)-1-Phenylethanol | 95 |
This table illustrates how the structure and stereochemistry of the chiral ligand dictate the enantioselectivity and, in some cases, the absolute configuration of the product alcohol. Data sourced from multiple studies. mdpi.comdaneshyari.commdpi.comcapes.gov.br
Design Principles for Modulating Reactivity and Selectivity via Structural Modifications
The efficacy of a chiral ligand like this compound can be fine-tuned by systematically modifying its structure. These modifications can alter the steric and electronic properties of the ligand, thereby influencing its coordination with the metal center and its interaction with the substrates. This rational design approach allows for the optimization of reactivity and, more importantly, enantioselectivity for a specific chemical transformation. nih.gov
Structural modifications to the pyrrolidine (B122466) ring or the propanol chain of the parent molecule can have a profound impact on catalytic performance.
Pyrrolidine Ring: Introducing substituents on the pyrrolidine ring can alter the steric bulk and electronic nature of the ligand. For example, in a study of pyrrolidine pentamine derivatives, modifications to the substituents and their stereochemistry were shown to have significant effects on inhibitory properties against a specific enzyme. nih.gov In palladium-catalyzed N-arylations, the use of ligands with specific phosphorinane backbones, a related cyclic structure, was identified as critical for high catalytic activity. acs.org The steric properties of these ligands, such as their width and bulk, were found to be key determinants of performance, underscoring that optimizing steric interactions is crucial for efficient catalysis. acs.org Substituents can create a more rigid and well-defined chiral pocket around the metal center, enhancing facial discrimination of the incoming substrate.
Propanol Chain: Modifications to the propanol chain, such as changing the substituent attached to the hydroxyl-bearing carbon or N-acylation of the pyrrolidine nitrogen, can also modulate selectivity. In one study, an N-propionylated derivative of a related chiral auxiliary, (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol, was used in asymmetric aldol (B89426) reactions. rsc.org It was found that the stereoselectivity of the reaction could be dramatically influenced by the choice of Lewis acid additives, which chelate to the auxiliary and the substrate. rsc.org For example, using Cp₂ZrCl₂ as an additive induced higher anti-selectivity, while SnCl₂ favored syn-selectivity, demonstrating how the interplay between a modified auxiliary and an additive can steer the stereochemical outcome. rsc.org Furthermore, structure-activity relationship studies on ketamine analogs show that substituents on the aromatic ring can greatly affect binding to target proteins through lipophilic, electronic, and steric changes. mdpi.com
Table 2: Effect of Structural Modification on Reaction Selectivity
| Chiral Auxiliary/Ligand | Reaction | Modification | Additive | Outcome |
| N-propionyl-(S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol | Aldol Reaction | N-Propionyl group | SnCl₂ | Higher syn-selectivity |
| N-propionyl-(S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol | Aldol Reaction | N-Propionyl group | Cp₂ZrCl₂ | Higher anti-selectivity |
| N-phenyl benzamide | C-H Annulation | p-CF₃ on N-phenyl maleimide | Rh(III) catalyst | 49% yield |
| N-phenyl benzamide | C-H Annulation | p-n-butyl on N-phenyl benzamide | Rh(III) catalyst | 81% yield |
This table shows how modifying the chiral auxiliary or reaction partner affects the selectivity and yield of the reaction. Data sourced from studies on related systems. rsc.orgacs.org
Chiral recognition is the process by which a chiral molecule, such as a catalyst or stationary phase, interacts differently with the two enantiomers of another chiral compound. This discrimination is fundamentally based on the three-dimensional structures of the interacting partners. nih.govmdpi.com The effectiveness of this compound and its analogs as chiral inductors is intrinsically linked to their conformational preferences and the stability of the diastereomeric transition states they form.
For a chiral ligand to be effective, it must adopt a relatively rigid conformation when complexed with a metal and substrate. This conformational rigidity minimizes the number of possible transition states and amplifies the energy difference between the pathways leading to the two different product enantiomers. Chiral auxiliaries, such as oxazolidinones, provide a clear example of this principle. wikipedia.org The substituents on the oxazolidinone ring create significant steric hindrance, blocking one face of the enolate derived from it. wikipedia.org This forces an incoming electrophile (like an aldehyde) to approach from the less hindered face, ensuring high diastereoselectivity. wikipedia.org
The same principles apply to this compound. The pyrrolidine ring and the substituents on the propanol chain dictate the most stable conformation of the metal-ligand complex. Chiral recognition arises from a combination of non-covalent interactions, including:
Steric Repulsion: Bulky groups on the ligand prevent the substrate from approaching in certain orientations.
Hydrogen Bonding and Electrostatic Interactions: The hydroxyl group of the propanol and the nitrogen of the pyrrolidine can act as hydrogen bond donors or acceptors, or participate in electrostatic interactions, helping to lock the substrate into a specific orientation. mdpi.com
π-π Stacking: If aromatic rings are present in the ligand or substrate, attractive stacking interactions can further stabilize a particular transition state geometry.
Computational analysis plays a crucial role in understanding these interactions. By modeling the low-energy conformers of the ligand-substrate complex, researchers can gain insight into the molecular basis of enantioseparation and rationally design more effective chiral catalysts. nih.gov Studies on chiral pyrrolidin-2-ones have shown that different intermolecular interactions become dominant depending on the precise structure of the compounds and the environment, which is key for chiral discrimination. nih.gov
Emerging Trends and Future Research Perspectives for Pyrrolidine Based Chiral Amino Alcohols
Development of More Sustainable and Efficient Synthetic Routes for Chiral Pyrrolidine (B122466) Derivatives
One promising trend is the utilization of readily available and renewable starting materials. For instance, researchers have demonstrated the synthesis of chiral pyrrolidines from natural amino acids like D- or L-alanine and plant-derived chiral β-aminoalcohols. mdpi.comnih.govnih.gov Biocatalysis, employing enzymes for transamination and reductive amination reactions, presents another green alternative, offering high selectivity under mild conditions. nih.gov
Modern synthetic methods are also being refined to reduce step counts and improve atom economy. One-pot syntheses, such as the cyclocondensation of alkyl dihalides with primary amines under microwave irradiation, offer a streamlined approach to the pyrrolidine core. organic-chemistry.org Furthermore, transition-metal-catalyzed reactions, including copper-catalyzed intramolecular C-H amination and palladium-catalyzed arylation of N-Boc-pyrrolidine, are enabling the direct and selective functionalization of the pyrrolidine ring. nih.govacs.org These advanced methods often obviate the need for extensive protecting group manipulations, a common source of inefficiency in classical multi-step syntheses. organic-chemistry.org
A selection of modern synthetic strategies for chiral pyrrolidine derivatives is highlighted below:
| Synthetic Strategy | Starting Material(s) | Key Features |
| Asymmetric Lithiation | N-Boc-pyrrolidine | Versatile for introducing various electrophiles. nih.gov |
| Copper-Catalyzed C-H Amination | N-fluoride amides | Forms pyrrolidines via intramolecular cyclization. acs.org |
| Tf₂O-Promoted Schmidt Reaction | ω-azido carboxylic acids | Provides access to 2-substituted pyrrolidines. organic-chemistry.org |
| Continuous Flow Protocol | N-(tert-butylsulfinyl)-chloroimine | Allows for highly diastereoselective synthesis. researchgate.net |
| Biocatalyzed Transamination | Prochiral ketones | Enzymatic route to enantioenriched pyrrolidines. nih.gov |
These evolving synthetic strategies are making chiral pyrrolidine derivatives, including (R)-2-(Pyrrolidin-1-yl)propan-1-ol, more accessible for research and industrial applications.
Application in New Classes of Asymmetric Reactions and Cascade Processes
Pyrrolidine-based chiral amino alcohols and their derivatives are renowned for their performance as organocatalysts in a variety of asymmetric transformations. nih.gov Initially recognized for their success in aldol (B89426) and Michael reactions, their application is continually expanding to new and more complex reaction classes. mdpi.comnih.gov Researchers are designing novel pyrrolidine catalysts to control stereoselectivity in a growing portfolio of reactions, including Diels-Alder, Biginelli, and aza-Michael reactions. mdpi.comnih.govresearchgate.net
A significant area of development is in cascade, or tandem, processes. These reactions combine multiple transformations into a single synthetic operation, which enhances efficiency by reducing the need for intermediate purification steps, saving time, and minimizing waste. The structural features of pyrrolidine catalysts are well-suited to orchestrate these complex sequences. For example, a catalyst can facilitate an initial Michael addition, with the resulting intermediate then undergoing an intramolecular cyclization, all within one pot and controlled by the same chiral catalyst.
Recent research has demonstrated the utility of these catalysts in innovative reactions such as:
Asymmetric Diels-Alder reactions of anthracenes with nitroalkenes, using squaramide-based pyrrolidine catalysts. nih.gov
Chromium-catalyzed asymmetric cross aza-pinacol couplings to generate β-amino alcohols with adjacent stereocenters. organic-chemistry.org
Organocatalyzed intramolecular oxa-Michael reactions , showcasing the versatility of these catalysts beyond C-C bond formation. nih.gov
1,3-dipolar cycloadditions to construct complex heterocyclic systems containing the pyrrolidine motif. nih.gov
The ability of these catalysts to operate efficiently in environmentally benign media, such as water, is another key trend, further enhancing their appeal for sustainable chemical synthesis. mdpi.comnih.gov
Integration with Advanced Computational Methods for Reaction Optimization and Catalyst Design
The synergy between experimental work and computational chemistry has become a powerful engine for innovation in catalysis. mdpi.com For pyrrolidine-based chiral amino alcohols, computational tools like Density Functional Theory (DFT) are providing unprecedented insight into reaction mechanisms and the origins of stereoselectivity. nih.govresearchgate.net
By modeling the transition states of a reaction, chemists can understand the subtle non-covalent interactions, such as hydrogen bonds and π-stacking, that govern the stereochemical outcome. nih.gov This knowledge is invaluable for rationally designing new catalysts with improved performance. For example, DFT calculations have been used to explain why a particular diastereomer of a prolinamide catalyst gives superior results in an aldol reaction by revealing a more effective hydrogen-bonding network in the transition state. mdpi.comnih.gov
Computational approaches are being utilized in several key areas:
Mechanism Elucidation: DFT studies have been instrumental in mapping out the catalytic cycles of complex transformations, such as the copper-catalyzed C-H amination to form pyrrolidines. acs.org
Predicting Stereoselectivity: Computational models can accurately predict the enantiomeric excess (ee) for a given catalyst and substrate, allowing for the in silico screening of catalyst candidates before undertaking laborious experimental synthesis. researchgate.net
Rational Catalyst Design: By understanding the structure-activity relationships, researchers can design new catalysts with optimized steric and electronic properties for a specific application. mdpi.comresearchgate.net Molecular docking and dynamics simulations are used to predict the binding affinity of novel pyrrolidine-based inhibitors to biological targets like enzymes. researchgate.net
The integration of these computational methods accelerates the discovery and optimization of new catalysts and reactions, moving the field towards a more predictive and less empirical approach to catalyst development. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
